molecular formula C22H19ClN2O3 B3741577 N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide

Cat. No.: B3741577
M. Wt: 394.8 g/mol
InChI Key: IEVVYTRTUMDCHQ-UHFFFAOYSA-N
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Description

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetylamino group, and a benzamide moiety. It is primarily used in the fields of chemistry, biology, and medicine due to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-15-13-17(24-21(26)14-28-20-10-6-5-9-18(20)23)11-12-19(15)25-22(27)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVVYTRTUMDCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide typically involves multiple steps:

    Formation of the Chlorophenoxyacetyl Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-chlorophenoxy)acetyl chloride.

    Amidation Reaction: The 2-(2-chlorophenoxy)acetyl chloride is then reacted with 4-amino-2-methylbenzoic acid in the presence of a base like triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
  • 2,4-Dichloro-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide
  • N-(tert-butyl)-4-{[2-(2-chlorophenoxy)acetyl]amino}benzamide

Uniqueness

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide is unique due to its specific structural features, such as the presence of both a chlorophenoxy group and a benzamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide
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N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide

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